Structural Differentiation: Abierixin vs. Nigericin — Opened Ring A Defines a Distinct Ionophore Class
Abierixin is structurally distinguished from its closest congener nigericin by the presence of an opened tetrahydrofuran ring A and a hydroxymethyl group at C-30 instead of the methyl substituent found in nigericin and grisorixin [1]. This architectural difference was established through comparative FAB/MS/MS and ¹³C NMR analysis: abierixin shows the absence of the ring A C-O-C ether linkage and displays distinct chemical shifts at C-30 (hydroxymethyl vs. methyl) [2]. The opened ring A renders abierixin incapable of the Michael-type ring closure that would generate nigericin under the fermentation conditions tested, confirming that abierixin is a committed biosynthetic precursor rather than a degradation artifact [1]. This structural feature directly alters the compound’s ion-binding cavity, reducing its affinity for monovalent cations compared to nigericin [2]. For researchers requiring a polyether with an acyclic terminal ring for derivatization or for studying the structure–ionophore relationship, abierixin offers a scaffold not accessible from nigericin or grisorixin.
| Evidence Dimension | Ring A architecture and C-30 substituent identity |
|---|---|
| Target Compound Data | Opened ring A (no C-3–O–C-7 ether linkage); C-30 = CH₂OH (hydroxymethyl) |
| Comparator Or Baseline | Nigericin: closed ring A (tetrahydrofuran); C-30 = CH₂OH. Grisorixin: closed ring A; C-30 = CH₃ |
| Quantified Difference | Qualitative structural difference — ring A absent in abierixin; distinguishes compound class |
| Conditions | FAB/MS/MS, CI/MS/MS, ¹H NMR (200 MHz) and ¹³C NMR (50.33 MHz) in CDCl₃; Streptomyces albus NRRL B-1865 fermentation |
Why This Matters
Ring A status determines ion-binding cavity geometry and cation selectivity, making abierixin the only commercially available polyether with an opened terminal ring suitable for studying cation-transport structure–activity relationships.
- [1] Mouslim J, El Haloui NE, David L. Biosynthetic study on the polyether carboxylic antibiotic, nigericin production and biohydroxylation of grisorixin by nigericin-producing Streptomyces hygroscopicus NRRL B-1865. J Antibiot (Tokyo). 1995 Sep;48(9):1011-4. doi:10.7164/antibiotics.48.1011. PMID: 7592045. View Source
- [2] David L, Leal Ayala H, Tabet JC. Abierixin, a new polyether antibiotic. Production, structural determination and biological activities. J Antibiot (Tokyo). 1985 Dec;38(12):1655-63. doi:10.7164/antibiotics.38.1655. PMID: 3841534. View Source
